molecular formula C9H13ClN2O2 B2423253 Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride CAS No. 1439903-29-3

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Cat. No. B2423253
CAS RN: 1439903-29-3
M. Wt: 216.67
InChI Key: UWZUVKCNCMKZDR-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 . It is a pale-yellow to yellow-brown solid . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of bromopyridin-3-yl-acetic acid ethyl ester with N,N-dimethylamine hydrochloride and Et3N.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;/h3-6,8H,2,10H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 216.67 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Potential Anticancer Applications

  • Synthesis of Anticancer Agents : Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride has been used in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, potentially useful in cancer treatment. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Neurological Research

  • Memory Facilitation in Mice : A study synthesized derivatives of this compound and assessed their effects on memory in mice. The compound showed significant memory facilitation, indicated by decreased mistake frequency and arrival time in swimming maze tests (Li Ming-zhu, 2007).

Photophysical Properties

  • Study of Spectral-Fluorescent Properties : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, and their spectral-fluorescent properties were investigated. The study found a correlation between the spectral properties and the chemical structure of these compounds (Ershov et al., 2019).

Antiallergic Potential

  • Synthesis of Antiallergic Compounds : this compound was used in creating N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed promise as novel antiallergic compounds. One such compound was found to be significantly more potent than astemizole in histamine release assays (Menciu et al., 1999).

Learning and Memory Research

  • Impact on Learning and Memory : Another study focused on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, derived from this compound, and their effects on learning and memory facilitation in mice. The compounds demonstrated significant enhancement in learning and memory, as evidenced by water maze test results (Li Ming-zhu, 2012).

Pharmaceutical Analysis

  • Role in Drug Impurity Analysis : A method was established for determining related substances in betahistine hydrochloride tablets, including compounds derived from this compound. This methodology is crucial for ensuring drug purity and efficacy (Zhu Ron, 2015).

Safety and Hazards

The safety information for “Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride” includes several hazard statements: H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-amino-2-pyridin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUVKCNCMKZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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